(3,4-Dihydro-2H-pyran-6-yl)boronic acid
Description
(3,4-Dihydro-2H-pyran-6-yl)boronic acid is a specialized organic compound that features a boronic acid group attached to a dihydropyran ring. This unique structure combines the advantageous properties of both organoboron compounds and heterocyclic scaffolds, making it a valuable reagent in modern synthetic chemistry. Its utility lies in its ability to participate in a wide array of chemical transformations to form complex organic molecules.
Properties
Molecular Formula |
C5H9BO3 |
|---|---|
Molecular Weight |
127.94 g/mol |
IUPAC Name |
3,4-dihydro-2H-pyran-6-ylboronic acid |
InChI |
InChI=1S/C5H9BO3/c7-6(8)5-3-1-2-4-9-5/h3,7-8H,1-2,4H2 |
InChI Key |
WMTFFUZGIPMUDS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CCCCO1)(O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3,4 Dihydro 2h Pyran 6 Yl Boronic Acid and Analogous Dihydropyran Substituted Boronic Acids
Direct Borylation Approaches to Dihydropyran Systems
Direct borylation methods aim to introduce a boron-containing group onto an unsaturated dihydropyran system in a single step. These approaches are often highly efficient and utilize precursors such as vinyl halides, triflates, or N-tosylhydrazones.
Palladium-catalyzed cross-coupling reactions represent a robust and widely used method for the formation of carbon-boron bonds. nih.gov The Miyaura borylation, a key example of this methodology, typically involves the reaction of a vinyl or aryl halide (or triflate) with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This approach is valued for its mild reaction conditions and broad functional group tolerance. organic-chemistry.org
An efficient synthesis of 3,6-dihydro-2H-pyran-4-boronic acid pinacol (B44631) ester, a close analog of the target compound, has been developed using this strategy. semanticscholar.org The process starts from 4-bromo-3,6-dihydro-2H-pyran, which undergoes a palladium-catalyzed reaction with a boron source to yield the desired product. semanticscholar.org The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with the diboron reagent and subsequent reductive elimination to furnish the borylated product and regenerate the catalyst.
Table 1: Key Components in Palladium-Catalyzed Borylation of Dihydropyran Precursors
| Component | Example(s) | Role in Reaction |
| Dihydropyran Precursor | 4-Bromo-3,6-dihydro-2H-pyran, Alkenyl Triflates | Substrate providing the dihydropyran scaffold with a leaving group. semanticscholar.org |
| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂), Pinacolborane | Source of the boryl group. semanticscholar.orgnih.gov |
| Palladium Catalyst | PdCl₂(dppf), PdCl₂(CH₃CN)₂/SPhos | Facilitates the C-B bond formation. organic-chemistry.orgnih.gov |
| Base | Potassium Acetate (KOAc), Triethylamine (Et₃N) | Promotes the transmetalation step. semanticscholar.orgorganic-chemistry.org |
| Solvent | Dioxane, Dimethyl Sulfoxide (DMSO) | Provides the reaction medium. semanticscholar.orgorganic-chemistry.org |
N-Tosylhydrazones, readily prepared from ketones or aldehydes, serve as versatile precursors for the synthesis of organoboron compounds. researchgate.netresearchgate.net These reactions can proceed through transition-metal catalysis or under metal-free, photoinduced conditions. researchgate.netrsc.org In this approach, the N-tosylhydrazone is converted in situ into a diazo intermediate. nih.gov This highly reactive species can then undergo a carbene migratory insertion or react with a boron reagent to form the desired carbon-boron bond. researchgate.netrsc.org
For a dihydropyran system, a precursor such as dihydro-2H-pyran-4(3H)-one could be converted to its corresponding N-tosylhydrazone. semanticscholar.org Subsequent reaction under palladium-catalyzed or photochemical conditions with a diboron reagent would yield the dihydropyran boronic acid derivative. rsc.orgnih.gov Photochemical methods are particularly mild and avoid the use of transition metals. nih.gov
Table 2: Comparison of Borylation Methods Using N-Tosylhydrazones
| Feature | Palladium-Catalyzed Method | Photoinduced Method |
| Activation | Transition metal (e.g., Palladium) catalysis. researchgate.net | Irradiation with light (e.g., violet light). researchgate.net |
| Key Intermediate | Palladium carbene intermediate. rsc.org | Diazoalkane generated via photolysis. nih.gov |
| Conditions | Typically requires heating. | Mild, often room temperature conditions. nih.gov |
| Advantages | Well-established, broad substrate scope. | Metal-free, avoids catalyst contamination. rsc.org |
Hydroboration is a classic reaction in organic synthesis that involves the addition of a hydrogen-boron bond across a carbon-carbon double or triple bond. wikipedia.org This reaction proceeds in a concerted, syn-addition manner, typically with anti-Markovnikov regioselectivity, placing the boron atom at the less sterically hindered carbon of the double bond. researchgate.netumich.edu
To synthesize a dihydropyran boronic acid via this route, a dihydropyran precursor containing an appropriately positioned double bond is required. The choice of borane (B79455) reagent, such as borane dimethylsulfide (BMS), disiamylborane, or 9-borabicyclo[3.3.1]nonane (9-BBN), can influence the selectivity and reactivity of the transformation. wikipedia.org Following the hydroboration step, the resulting organoborane is typically oxidized (e.g., with hydrogen peroxide) to yield an alcohol, but it can also be hydrolyzed to produce the corresponding boronic acid. wikipedia.org Radical hydroboration offers an alternative mechanistic pathway for the synthesis of organoborons. rsc.org
Table 3: Common Reagents for Hydroboration
| Borane Reagent | Abbreviation | Key Characteristics |
| Borane dimethylsulfide | BMS | Stable, commercially available source of BH₃. wikipedia.org |
| Dicyclohexylborane | Chx₂BH | Sterically hindered, high regioselectivity for terminal alkenes. umich.edu |
| Disiamylborane | Sia₂BH | High selectivity for less hindered alkenes. wikipedia.org |
| 9-Borabicyclo[3.3.1]nonane | 9-BBN | Excellent regioselectivity and thermal stability. |
As a more cost-effective alternative to palladium, nickel catalysis has emerged as a powerful tool for C–H bond functionalization and cross-coupling reactions, including borylation. nih.govnih.gov Nickel-catalyzed methods can be used for the borylation of aryl and vinyl halides or pseudo-halides with diboron reagents. nih.gov The reaction mechanism is analogous to palladium-catalyzed processes, involving Ni(0)/Ni(II) or potentially Ni(II)/Ni(IV) catalytic cycles. nih.gov
A halogenated dihydropyran, serving as a conjugated enol ether, would be a suitable substrate for this transformation. The reaction conditions typically involve a nickel precursor, such as NiCl₂(dppp), a ligand like triphenylphosphine (B44618) (PPh₃), a base, and a boron source like tetrahydroxydiboron. nih.gov These methods are attractive for their ability to borylate a wide range of substrates, including various heterocyclic systems. nih.govrsc.org
Table 4: Typical Conditions for Nickel-Catalyzed Borylation
| Component | Example | Purpose |
| Substrate | Aryl/Vinyl Chlorides, Bromides | Electrophilic partner. nih.gov |
| Nickel Catalyst | NiCl₂(dppp), Ni(cod)₂ | Primary catalyst. nih.govresearchgate.net |
| Ligand | PPh₃, Tricyclopentylphosphine | Stabilizes and activates the nickel center. nih.govresearchgate.net |
| Boron Source | Tetrahydroxydiboron [B₂(OH)₄], B₂pin₂ | Borylating agent. nih.govresearchgate.net |
| Base | DIPEA, CsF | Co-catalyst/activator. nih.govresearchgate.net |
| Solvent | Ethanol, Toluene | Reaction medium. nih.gov |
Electrochemical synthesis provides a sustainable and powerful alternative for creating carbon-boron bonds, often proceeding under mild, transition-metal-free conditions. researchgate.net Electroreductive borylation typically involves the reduction of an organic halide at a cathode. researchgate.net This single-electron transfer generates a radical anion, which subsequently cleaves to form an aryl or vinyl radical. nih.gov This radical intermediate is then trapped by a boron reagent to form the borylated product.
This method is particularly suitable for the borylation of unactivated (hetero)aryl chlorides, which can be challenging substrates for traditional methods. nih.govbohrium.com A precursor like 4-bromo-3,6-dihydro-2H-pyran could be effectively borylated using this technique. The reaction is carried out in an electrochemical cell, often with a sacrificial anode (e.g., aluminum or magnesium) and in the presence of an electrophilic boron source like pinacolborane or a trialkyl borate (B1201080). researchgate.net
Table 5: Components of an Electroreductive Borylation System
| Component | Function | Example(s) |
| Substrate | Halogenated Dihydropyran | Source of the vinyl radical. researchgate.net |
| Cathode | Platinum, Carbon Felt | Site of substrate reduction. |
| Anode | Aluminum, Magnesium (sacrificial) | Site of oxidation. researchgate.net |
| Boron Reagent | Pinacolborane, Trialkyl borates | Traps the radical intermediate. researchgate.net |
| Solvent/Electrolyte | DMF, THF / Tetrabutylammonium salts | Provides conductivity and dissolves reactants. researchgate.net |
| Redox Mediator | Cumulenes (optional) | Facilitates electron transfer at milder potentials. nih.govchemrxiv.org |
Multi-Step Synthetic Routes to Dihydropyran Boronic Acids
When direct borylation is not feasible or when complex, functionalized dihydropyran boronic acids are desired, multi-step synthetic sequences are employed. These routes involve the construction of a suitable dihydropyran precursor followed by a final borylation step, or they may involve carrying a protected boronic acid through several transformations. nih.gov
A practical, one-pot process for synthesizing 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester illustrates this approach effectively. semanticscholar.org The synthesis begins with the condensation of 4-tetrahydropyranone with hydrazine (B178648) hydrate (B1144303) to form a hydrazone. This intermediate is then treated with copper(II) bromide and bases to generate 4-bromo-3,6-dihydro-2H-pyran. Without isolation, this vinyl bromide is subjected to a palladium-catalyzed Miyaura borylation to afford the final product. semanticscholar.org
Another advanced strategy involves the use of N-methyliminodiacetic acid (MIDA) boronates. nih.gov MIDA boronates are exceptionally stable to a wide range of reaction conditions, including chromatography, allowing them to act as a protecting group for the boronic acid. nih.gov A simple boronic acid can be converted to its MIDA boronate, carried through multiple synthetic steps (such as C-C bond formations, oxidations, or reductions), and then deprotected under mild basic conditions at the end of the synthesis to reveal the free boronic acid. nih.gov This strategy enables the reliable preparation of complex boronic acid building blocks from simple starting materials.
Strategies Involving the Construction of Cyclic Vinyl Boronic Acids from Homoallylic Alcohols
The synthesis of cyclic vinyl boronic acids from homoallylic alcohol precursors is a recognized strategy in organic chemistry. Homoallylic alcohols themselves are valuable synthetic intermediates that can be prepared through methods such as the allylation of aldehydes. nih.govorganic-chemistry.org For instance, stereodefined homoallylic alcohols can be synthesized via iridium-catalyzed borylation of cyclic alkenes, followed by a reaction with an aldehyde. organic-chemistry.org
Once the homoallylic alcohol is obtained, subsequent chemical transformations can be employed to form the cyclic vinyl boronic acid structure. While direct conversion pathways are complex, the strategic placement of functional groups on the homoallylic alcohol can facilitate cyclization and borylation steps to yield the desired dihydropyran ring system substituted with a boronic acid group. Highly stereoselective methods have been developed for synthesizing derivatives like (E)-δ-boryl-anti-homoallylic alcohols, which contain a vinylboronate group that serves as a useful handle for further cross-coupling reactions. nih.gov
Microwave-Assisted Synthesis Protocols for Dihydropyran-Containing Boronic Acids
Microwave-assisted synthesis has emerged as a powerful tool for accelerating a wide range of organic reactions, offering benefits such as significantly reduced reaction times, improved yields, and often cleaner reaction profiles compared to conventional heating methods. bioorganica.org.ua This technology has been successfully applied to the synthesis of numerous heterocyclic compounds, including dihydropyrans and other oxygen-containing rings. mdpi.comorganic-chemistry.orgbeilstein-journals.org
In the context of dihydropyran-containing boronic acids, microwave irradiation can be used to expedite key steps like cross-coupling or cyclization reactions. For example, the Suzuki-Miyaura cross-coupling, a common method for forming carbon-carbon bonds with boronic acids, can be performed under microwave conditions to enhance efficiency. nih.gov Protocols for synthesizing functionalized pyridines and dihydropyridinones using microwave assistance have been well-documented, demonstrating the utility of this technique for related heterocyclic systems. mdpi.commdpi.com The application of microwave energy in a one-pot, multi-component reaction can provide rapid and efficient access to complex dihydropyran scaffolds, which can then be subjected to borylation. nih.gov
One-Pot Condensation and Borylation Sequences (e.g., for 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester)
This process begins with the condensation of 4-tetrahydropyranone with hydrazine hydrate. The resulting hydrazone is then treated with copper(II) bromide-triethylamine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield 4-bromo-3,6-dihydro-2H-pyran. This intermediate is directly subjected to a palladium-catalyzed borylation reaction with bis(pinacolato)diboron (B₂pin₂) to afford the final product in good yield. semanticscholar.org This sequence demonstrates a streamlined approach to accessing dihydropyran boronic esters from simple starting materials. semanticscholar.org
| Step | Starting Material | Key Reagents | Intermediate/Product | Yield |
|---|---|---|---|---|
| 1. Condensation/Elimination | 4-Tetrahydropyranone | Hydrazine hydrate, CuBr₂, Et₃N, DBU | 4-Bromo-3,6-dihydro-2H-pyran | - |
| 2. Borylation | 4-Bromo-3,6-dihydro-2H-pyran | B₂pin₂, PdCl₂(dppf), KOAc | 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester | 66% (overall) |
Preparation and Utility of Boronate Ester Derivatives of (3,4-Dihydro-2H-pyran-6-yl)boronic Acid
Free boronic acids often exhibit limited stability and can undergo dehydration to form boroxine (B1236090) anhydrides. core.ac.uk To improve their stability, ease of handling, and purification, they are frequently converted into boronate esters. These derivatives are robust and widely used in various synthetic applications, particularly in cross-coupling reactions.
Synthesis of Pinacol Esters and Other Cyclic Boronate Esters
The most common derivatives are pinacol esters, formed by the reaction of a boronic acid with pinacol. vt.eduorgsyn.org This conversion is typically an equilibrium process, often driven to completion by removing the water formed during the reaction. researchgate.net Pinacol esters, such as this compound pinacol ester, are generally stable, crystalline solids or high-boiling liquids that are amenable to purification by silica (B1680970) gel chromatography.
Alternatively, these esters can be synthesized directly without isolating the free boronic acid. Palladium-catalyzed cross-coupling reactions between a suitable dihydropyranyl halide or triflate and bis(pinacolato)diboron (B₂pin₂) provide a direct route to the pinacol boronate ester. organic-chemistry.org This method is widely used for preparing a variety of vinyl and aryl boronic esters. organic-chemistry.orgorganic-chemistry.org
Generation of Acyclic Dialkyl Boronate Esters
While cyclic esters like pinacolates are prevalent, acyclic dialkyl boronate esters can also be prepared. These are typically synthesized through the reaction of the boronic acid with an acyclic diol or two equivalents of a simple alcohol. However, acyclic esters are generally more susceptible to hydrolysis and transesterification compared to their cyclic counterparts, such as pinacol esters. vt.edu Their synthesis follows similar principles of esterification, but they are less commonly used as stable, isolable intermediates for dihydropyran boronic acids in cross-coupling reactions. The synthesis of various borinic acid derivatives, which are related organoboron compounds, can involve the addition of organometallic reagents to boronic esters. mdpi.com
Application of N-Methyliminodiacetic Acid (MIDA)-Protected Boronates in Iterative Synthesis
A significant advancement in the use of boronic acids is the development of N-methyliminodiacetic acid (MIDA) boronates. MIDA is a trivalent ligand that chelates the boron atom, changing its hybridization to sp³ and forming a stable, bicyclic structure. This protection strategy confers several advantageous properties. grillolabuc.comnih.gov
Properties and Advantages of MIDA Boronates:
Stability: MIDA boronates are typically free-flowing, crystalline solids that are exceptionally stable to air, moisture, and silica gel chromatography. nih.govbldpharm.com This contrasts sharply with many free boronic acids, which can be difficult to handle and purify. core.ac.uk
Reactivity Control: The MIDA-protected boronate is unreactive under standard Suzuki-Miyaura cross-coupling conditions. The protecting group can be readily cleaved under mild aqueous basic conditions to slowly release the reactive free boronic acid. grillolabuc.comnih.gov
Iterative Synthesis: This "slow-release" feature is the cornerstone of iterative cross-coupling (ICC). grillolabuc.comnih.gov A bifunctional molecule containing both a halide and a MIDA boronate can undergo selective coupling at the halide position while the boronate remains protected. Following the coupling, the MIDA group can be cleaved, and the newly revealed boronic acid can participate in a subsequent coupling reaction. This process allows for the stepwise, controlled assembly of complex molecules from simple building blocks, analogous to peptide synthesis. grillolabuc.comnih.gov
The use of MIDA boronates enables the construction of complex molecular architectures that would be challenging to assemble using traditional methods. bldpharm.com A dihydropyran MIDA boronate could serve as a stable building block in such an iterative sequence, allowing for its precise incorporation into a larger target molecule. nih.gov
| Property | Free Boronic Acids | MIDA Boronates |
|---|---|---|
| Stability | Often unstable; can form boroxines | Highly stable to air, moisture, and chromatography nih.govbldpharm.com |
| Physical Form | Variable; can be waxy solids | Generally crystalline, free-flowing solids core.ac.uknih.gov |
| Reactivity in Cross-Coupling | Immediately reactive | Unreactive until deprotected ("slow release") |
| Purification | Can be difficult; often not compatible with silica gel | Compatible with silica gel chromatography and recrystallization nih.gov |
| Use in Iterative Synthesis | Limited due to high reactivity | Ideal for controlled, sequential coupling reactions grillolabuc.com |
Reactivity and Transformational Chemistry of 3,4 Dihydro 2h Pyran 6 Yl Boronic Acid
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, and (3,4-Dihydro-2H-pyran-6-yl)boronic acid is an effective coupling partner in several of these processes. The Suzuki-Miyaura coupling, in particular, has been extensively utilized to forge new bonds between the dihydropyran ring and various organic moieties.
Suzuki-Miyaura Coupling with Aryl and Vinyl Halides/Triflates
The Suzuki-Miyaura coupling reaction is a robust method for creating carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.comorganic-chemistry.orgnih.gov this compound readily participates in these reactions, coupling with a wide array of aryl and vinyl halides (chlorides, bromides, iodides) and triflates. organic-chemistry.orgresearchgate.netrsc.org This versatility allows for the synthesis of a diverse range of 6-substituted-3,4-dihydro-2H-pyrans, which are valuable precursors for more complex molecules.
The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov The choice of palladium source, ligand, base, and solvent can significantly influence the reaction's efficiency and scope. For instance, catalyst systems like Pd(OAc)₂/SPhos have been shown to be effective for the coupling of heteroaryl boronic acids with vinyl chlorides, minimizing side reactions like protodeboronation. rsc.org
Regioselective Suzuki Coupling in Dihydropyran Systems
Regioselectivity is a critical consideration in the functionalization of molecules with multiple reactive sites. In dihydropyran systems, the strategic placement of substituents can be achieved through regioselective Suzuki-Miyaura coupling reactions. For example, studies on dichloropyrimidines have demonstrated that the C4 position is generally more reactive than the C2 position, allowing for selective substitution. mdpi.comresearchgate.net While not directly involving this compound, these findings highlight the principles of regiocontrol that can be applied to dihydropyran systems. The regiochemical outcome can be influenced by steric and electronic factors of the substrate and the catalyst system.
In a notable example, a highly stereoselective and ligand-controlled regiodivergent sp3-sp2 Suzuki-Miyaura cross-coupling of a 2-ethoxy dihydropyranyl boronate was developed to synthesize functionalized 4- and 6-aryl/heteroaryl dihydropyran derivatives. nih.gov This method underscores the ability to control the position of coupling on the dihydropyran ring through careful selection of ligands. nih.gov
Ligand-Controlled Cross-Coupling Processes in Dihydropyran Chemistry
The ligand bound to the palladium center plays a pivotal role in determining the outcome of cross-coupling reactions. researchgate.netrsc.org Ligands can influence the catalyst's reactivity, stability, and selectivity (chemo-, regio-, and stereo-). In the context of dihydropyran chemistry, ligands are crucial for achieving high yields and selectivities.
Dialkylbiaryl phosphine (B1218219) ligands, for example, have proven to be highly effective in a wide range of palladium-catalyzed cross-coupling reactions, enabling the use of challenging substrates such as unactivated aryl chlorides and sterically hindered coupling partners. nih.gov The modular nature of these ligands allows for the fine-tuning of their steric and electronic properties to optimize a specific transformation. nih.gov Research has shown that monophosphine ligands can be more successful than their diphosphine counterparts in certain cross-coupling reactions involving allylic electrophiles. researchgate.net The careful selection of ligands is therefore a key strategy for controlling the reactivity and selectivity of cross-coupling processes involving this compound and related dihydropyran systems.
Multicomponent Reactions Involving Dihydropyran-Substituted Boronic Acids
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly efficient tools for building molecular complexity. nih.gov this compound is a valuable component in several MCRs, most notably the Petasis Borono-Mannich reaction.
Petasis Borono-Mannich (PBM) Reaction for Substituted Amine Synthesis
The Petasis Borono-Mannich (PBM) reaction, also known as the Petasis reaction, is a three-component reaction between an amine, a carbonyl compound (often an aldehyde or ketone), and a vinyl- or aryl-boronic acid to produce substituted amines. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for the synthesis of a wide variety of amines, including α-amino acids. organic-chemistry.orgacs.org
The reaction proceeds through the formation of an iminium ion from the amine and carbonyl compound, which then reacts with the boronic acid. A key feature of the PBM reaction is the irreversible transfer of the organic group from the boron atom to the iminium carbon. organic-chemistry.org This irreversibility often leads to higher yields compared to the classical Mannich reaction. organic-chemistry.org The scope of the PBM reaction is broad, tolerating a wide range of amines and boronic acids, including alkenylboronic acids like this compound. organic-chemistry.orgwikipedia.org
| Reactant 1 (Amine) | Reactant 2 (Carbonyl) | Reactant 3 (Boronic Acid) | Product | Key Features |
| Secondary Amines | Aldehydes (e.g., glyoxylic acid) | This compound | α-Substituted Amines/Amino Acids | Mild conditions, high yields, broad scope. organic-chemistry.orgwikipedia.org |
| Primary Amines | Aldehydes | This compound | Substituted Secondary Amines | Can be used for the synthesis of unnatural α-amino acids. organic-chemistry.org |
| Hydrazines | Aldehydes | This compound | Substituted Hydrazines | Expands the diversity of accessible amine derivatives. organic-chemistry.org |
| Anilines | Aldehydes | This compound | Substituted Anilines | Microwave conditions can be employed for less reactive amines. organic-chemistry.org |
Related Three-Component Couplings with Dihydropyran Boronic Acids
The principles of multicomponent reactivity can be extended to other three-component couplings involving dihydropyran boronic acids. For instance, variations of the PBM reaction and other novel MCRs can be designed to access diverse molecular scaffolds. While direct examples involving this compound in other specific named three-component reactions are less commonly reported, the reactivity profile of this boronic acid suggests its potential application in various MCRs.
For example, three-component reactions for the synthesis of various heterocyclic systems, such as 4H-pyrans and dihydropyridones, have been developed. nih.govmdpi.com These reactions often involve the condensation of an aldehyde, a C-H activated compound, and another nucleophile. The incorporation of a dihydropyran moiety through a boronic acid in such systems could lead to novel and complex heterocyclic structures with potential biological activity. The development of new MCRs featuring this compound remains an active area of research.
Other Carbon-Carbon Bond Forming Reactions
The vinyl boronic acid moiety of this compound is a versatile functional group that participates in a variety of carbon-carbon bond-forming reactions beyond the well-known Suzuki-Miyaura coupling. These transformations are crucial for the construction of complex molecular architectures, leveraging the unique reactivity of the organoboron species.
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a powerful method for forming carbon-heteroatom bonds, specifically C-N and C-O bonds. While the section heading refers to C-C bond formation, the Chan-Lam reaction is a critical transformation for boronic acids. It facilitates the cross-coupling of an organoboronic acid with an amine or an alcohol to yield the corresponding aryl/vinyl amine or ether. The reaction is catalyzed by copper complexes and is notable for its ability to be conducted at room temperature and open to the air, offering a practical alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.
The generally accepted mechanism involves the formation of a copper(II)-aryl complex, which then undergoes ligand exchange with the amine or alcohol. A subsequent reductive elimination from a copper(III) intermediate forges the C-N or C-O bond and regenerates a Cu(I) species, which is then re-oxidized to Cu(II) to complete the catalytic cycle. While broadly applicable to organoboronic acids, this reaction provides access to 6-amino and 6-alkoxy dihydropyran derivatives from this compound.
| Coupling Partner (Nucleophile) | Copper Source (Catalyst) | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Aniline | Cu(OAc)₂ | Pyridine (B92270) | CH₂Cl₂ | 25 |
| Phenol | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | 25 |
| Imidazole | CuCl₂ | Pyridine | DMF | 100 |
| Benzylamine | Cu(OTf)₂ | DIPEA | MeCN | 60 |
| Methanol | Cu(OAc)₂ | 2,6-Lutidine | Toluene | 80 |
Organoboronic acids, including vinylboronic acids like this compound, can serve as nucleophiles in 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds. This reaction, often catalyzed by transition metals such as rhodium or palladium, is a highly effective method for forming carbon-carbon bonds. The addition of the vinyl group from the dihydropyran boronic acid to an enone or enoate substrate introduces the dihydropyran scaffold at the β-position of the carbonyl system.
Rhodium-catalyzed conjugate additions are particularly common. The catalytic cycle is thought to involve the transmetalation of the organoboronic acid to a rhodium(I) complex. The resulting rhodium-vinyl species then adds to the β-carbon of the activated alkene (Michael acceptor). The final product is released after protonolysis or reductive elimination, regenerating the active rhodium catalyst. This methodology allows for the synthesis of complex γ-vinyl ketones and esters.
| Boronic Acid | Enone Substrate | Catalyst System | Solvent | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | Cyclohex-2-en-1-one | [Rh(acac)(CO)₂] / BINAP | Dioxane/H₂O | 95 |
| Vinylboronic acid pinacol (B44631) ester | Cyclopent-2-en-1-one | [Rh(cod)Cl]₂ / Chiral Diene | Toluene/H₂O | 88 |
| 4-Methoxyphenylboronic acid | Chalcone | [Rh(cod)OH]₂ / Diene | Dioxane/H₂O | 99 |
| 1-Hexenylboronic acid | Methyl vinyl ketone | [Rh(acac)(C₂H₄)₂] / (S)-BINAP | THF/H₂O | 92 |
Note: The examples shown are illustrative of the reaction type for organoboronic acids.
The direct addition of organoboronic acids to the carbonyl carbon of aldehydes and ketones is a fundamental C-C bond-forming reaction that produces secondary and tertiary alcohols, respectively. While generally less reactive than organolithium or Grignard reagents, organoboronic acids can undergo this 1,2-addition effectively in the presence of a rhodium catalyst. organic-chemistry.org This method is valued for its functional group tolerance.
The catalytic cycle typically begins with the transmetalation of the boronic acid with a rhodium(I) species to form a rhodium-vinyl intermediate. This intermediate then coordinates to the carbonyl oxygen of the substrate, followed by migratory insertion of the vinyl group onto the carbonyl carbon. The resulting rhodium-alkoxide undergoes hydrolysis to release the alcohol product and regenerate the catalyst. organic-chemistry.org Applying this to this compound and an aldehyde would yield a (dihydropyranyl)(alkyl)methanol, a valuable chiral building block. nih.gov
| Boronic Acid | Aldehyde | Catalyst System | Solvent | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | Benzaldehyde | [Rh(acac)(CO)₂] / dppf | Dioxane/H₂O | 94 |
| Styrylboronic acid | Cyclohexanecarboxaldehyde | [Rh(cod)Cl]₂ / BINAP | Toluene | 85 |
| 4-Fluorophenylboronic acid | Heptanal | [RuCl₂(p-cymene)]₂ / Chiral Phosphine | Xylene/H₂O | 93 |
| Naphthalene-1-boronic acid | 4-Methoxybenzaldehyde | [Rh(acac)(CO)₂] / dppb | DME | 90 |
Note: The examples shown are illustrative of the reaction type for organoboronic acids.
Following an initial coupling reaction, the resulting 6-substituted-3,4-dihydro-2H-pyran product contains an enol ether moiety, which is susceptible to electrophilic attack. This reactivity can be harnessed in transformations analogous to electrophilic allyl shifts, such as the Petasis-Ferrier rearrangement. nih.gov In such a reaction, activation of the dihydropyran ring with a Lewis acid can generate an oxocarbenium ion intermediate. Subsequent attack by a nucleophile at the C-4 position can lead to a rearrangement of the double bond, effectively transferring functionality across the pyran ring. This provides a pathway to functionalized tetrahydropyran (B127337) derivatives that would be difficult to access directly.
Beyond transition metal catalysis, the addition of organoboron reagents to carbonyls can be promoted under other conditions. The inherent electrophilicity of a carbonyl carbon makes it susceptible to attack by a nucleophile. libretexts.org While this compound itself is not a potent nucleophile, its reactivity can be enhanced. For instance, the formation of an "ate" complex by the addition of a base (e.g., an organolithium reagent) to the boron atom increases the nucleophilicity of the vinyl group, enabling it to add to aldehydes and ketones without a transition metal catalyst. This uncatalyzed pathway provides a complementary method to the rhodium-catalyzed variants, often with different selectivity and substrate scope.
The reaction proceeds via direct attack of the nucleophilic vinyl group from the boronate complex onto the carbonyl carbon, forming a tetrahedral alkoxide intermediate. libretexts.org A subsequent workup step protonates the alkoxide to furnish the final alcohol product.
Functional Group Interconversions and Derivatization on the Dihydropyran Scaffold
Once the this compound has been incorporated into a larger molecule via a coupling reaction, the dihydropyran ring itself offers numerous opportunities for further chemical modification. The enol ether double bond is the primary site of reactivity and can undergo a variety of transformations to introduce new functional groups and stereocenters. organic-chemistry.orgnih.gov
Common derivatizations include:
Hydrogenation: Catalytic hydrogenation (e.g., using H₂ and Pd/C) can reduce the double bond to afford the corresponding 2-substituted tetrahydropyran. This transformation removes the enol ether reactivity and establishes a saturated heterocyclic core.
Epoxidation: The electron-rich double bond is readily epoxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or dimethyldioxirane (B1199080) (DMDO). libretexts.orgmasterorganicchemistry.com The resulting epoxides are versatile intermediates that can be opened by various nucleophiles to yield trans-disubstituted tetrahydropyrans. masterorganicchemistry.comresearchgate.net
Dihydroxylation: The alkene can be converted to a cis-diol using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, dilute conditions. This introduces two hydroxyl groups onto the pyran ring, significantly increasing its polarity and providing handles for further functionalization.
Halogenation: Addition of halogens (e.g., Br₂) across the double bond leads to dihalogenated tetrahydropyran derivatives, which can serve as precursors for elimination or substitution reactions.
These interconversions allow for the late-stage modification of complex molecules, enabling the synthesis of diverse libraries of compounds from a common dihydropyran-containing intermediate.
Applications of 3,4 Dihydro 2h Pyran 6 Yl Boronic Acid and Analogous Dihydropyran Substituted Boronic Acids in Target Synthesis
Construction of Complex Dihydropyran Derivatives
The dihydropyran moiety is a privileged scaffold found in numerous natural products and pharmaceuticals. Dihydropyran-substituted boronic acids and their esters serve as valuable precursors for the elaboration of more complex dihydropyran-containing molecules. Through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the boronic acid group can be replaced with a wide array of substituents, including aryl, heteroaryl, alkyl, and vinyl groups. This allows for the diversification of the dihydropyran core, leading to the synthesis of libraries of compounds for drug discovery and other applications.
The reactivity of the double bond within the dihydropyran ring offers further opportunities for functionalization, including hydrogenation to tetrahydropyran (B127337) derivatives, epoxidation, dihydroxylation, and other electrophilic additions. This dual reactivity of the boronic acid and the enol ether system makes dihydropyran-substituted boronic acids powerful tools for the stereocontrolled synthesis of highly substituted pyran systems.
Intermediates in Heterocycle Synthesis
The utility of dihydropyran-substituted boronic acids extends beyond the synthesis of complex pyrans; they are also pivotal intermediates in the construction of various heterocyclic systems. The dihydropyran ring can be a stable part of the final molecule or can act as a reactive intermediate that undergoes further transformations.
Pyrrolotriazine-Based Inhibitors
Recent research in medicinal chemistry has identified pyrrolotriazine-based compounds as potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key target in inflammatory and autoimmune diseases. In the optimization of a series of pyrrolotriazine inhibitors of IRAK4, 3,6-dihydro-2H-pyran-4-boronic acid pinacol (B44631) ester was utilized as a key building block. nih.gov The aim of this research was to improve the permeability and reduce the efflux of a previously reported pyrrolopyrimidine series. nih.gov By employing a scaffold hopping strategy, researchers identified that pyrrolotriazines, which possess one less formal hydrogen bond donor and are more lipophilic, were promising candidates. nih.gov Further optimization of the substituents on the pyrrolotriazine core led to the discovery of a promising in vivo probe to evaluate the potential of IRAK4 inhibition for the treatment of MyD88 mutant Diffuse Large B-cell Lymphoma (DLBCL) in combination with a Bruton's tyrosine kinase (BTK) inhibitor. nih.gov
| Starting Material | Reagent | Product Class | Therapeutic Target |
| Pyrrolotriazine core | 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester | Pyrrolotriazine-based inhibitors | IRAK4 |
1,2-Dihydro-2-oxopyridine Derivatives
The endocannabinoid system (ECS) is a crucial neuromodulatory system, and its modulation is a promising therapeutic strategy for various diseases. Researchers have focused on developing multi-target compounds that can modulate two or more components of the ECS to enhance efficacy and reduce side effects. In this context, new 6-aryl-1,2-dihydro-2-oxo-pyridine-3-carboxamide derivatives have been synthesized and characterized. nih.gov 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester was a key reagent in the synthesis of these derivatives. The resulting compounds exhibited interesting multi-target profiles within the ECS. For instance, one compound demonstrated moderate-to-high affinity for cannabinoid receptors (CB1 and CB2) and potent inhibition of anandamide (B1667382) uptake with moderate inhibition of fatty acid amide hydrolase (FAAH). nih.gov This work highlights the utility of dihydropyran boronic acids in creating complex molecules with polypharmacological profiles. nih.gov
| Starting Material | Reagent | Product Class | Therapeutic Target |
| 1,2-Dihydro-2-oxo-pyridine-3-carboxamide core | 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester | 6-Aryl-1,2-dihydro-2-oxo-pyridine-3-carboxamide derivatives | Endocannabinoid System (ECS) |
Fused Indole (B1671886) Heterocycles via Azidoarylboronic Pinacolate Esters
While a direct application of (3,4-Dihydro-2H-pyran-6-yl)boronic acid in this specific synthesis was not identified in the reviewed literature, the general strategy of using boronic esters in the synthesis of fused indole heterocycles is well-established. For example, a Suzuki reaction between 2-azidoarylboronic acid pinacolate esters and vinyl triflates has been developed to enable the regioselective synthesis of indoles following a subsequent Rh(II)-catalyzed sp2-C–H bond amination reaction. This methodology provides access to the important indole scaffold, which is prevalent in many biologically active compounds. The versatility of the Suzuki coupling suggests that a dihydropyran-substituted boronic acid could potentially be employed as the coupling partner to introduce a dihydropyran moiety into the final indole structure, although specific examples are yet to be reported.
Benzo[h]chromen-3-amine Derivatives
The synthesis of benzo[h]chromene derivatives is of significant interest due to their diverse biological activities, including anticancer and antimicrobial properties. nih.govresearchgate.net One-pot, three-component synthesis methods are commonly employed to prepare these compounds. nih.gov While the direct use of this compound in the synthesis of benzo[h]chromen-3-amine derivatives has not been explicitly described, the structural similarity between the dihydropyran ring and the pyran ring of the chromene system suggests a potential synthetic connection. It is conceivable that a dihydropyran boronic acid could be utilized in a multi-step synthesis, where the dihydropyran ring is a precursor to the final chromene system, or where it is attached as a substituent to the benzo[h]chromene core. Further research in this area could unveil novel synthetic routes to this important class of compounds.
Stereoselective Synthesis of Piperidine (B6355638) Derivatives
Piperidines are frequently found in natural products and are of significant importance to the pharmaceutical industry. nih.govtmc.edu A key challenge in medicinal chemistry is the development of general and efficient asymmetric routes to enantiomerically enriched 3-substituted piperidines. nih.govtmc.edu A recently developed cross-coupling approach to enantioenriched 3-piperidines utilizes pyridine (B92270) and sp2-hybridized boronic acids. nih.govtmc.edu The core of this method is a Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with a phenyl pyridine-1(2H)-carboxylate to afford 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. nih.govtmc.edu Subsequent reduction provides access to a wide variety of enantioenriched 3-piperidines. nih.govtmc.edu Although this study did not specifically use this compound, the broad scope of the reaction with respect to the boronic acid component suggests that dihydropyran-substituted boronic acids could be viable substrates. This would allow for the introduction of a dihydropyran moiety at the 3-position of the piperidine ring, leading to novel and potentially bioactive molecules.
| Reaction Type | Substrates | Product Class |
| Rh-catalyzed asymmetric reductive Heck reaction | Phenyl pyridine-1(2H)-carboxylate, sp2-hybridized boronic acids | 3-Substituted tetrahydropyridines |
| Reduction | 3-Substituted tetrahydropyridines | Enantioenriched 3-substituted piperidines |
Natural Product and Bioactive Compound Synthesis Intermediates
Dihydropyran-substituted boronic acids serve as important intermediates in the synthesis of various bioactive molecules. chemrxiv.org The dihydropyran ring is a structural feature in many natural compounds and pharmaceuticals, including antiviral agents like Zanamivir. frontiersin.orgnih.gov The presence of the boronic acid group on this scaffold allows for its strategic incorporation into larger molecular frameworks. Methodologies such as the Suzuki-Miyaura coupling enable the linkage of the dihydropyran ring to aryl or heteroaryl systems, which are common in pharmacologically active compounds. nih.govnih.gov
The general utility of boronic acids as synthetic intermediates is well-documented. nih.gov They are frequently employed in the generation of chemical libraries for the exploration of structure-activity relationships (SAR), a critical process in drug discovery. chemrxiv.org The development of robust synthetic methods, such as lithiation-borylation, provides precise, stereocontrolled ways to build complex carbon skeletons from boronic esters, mimicking the iterative processes found in natural product biosynthesis. bris.ac.uk
Table 1: Key Reactions Involving Boronic Acids in Synthesis
| Reaction Name | Description | Application Area |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling between a boronic acid/ester and an organohalide. | Pharmaceuticals, Agrochemicals, Organic Materials nih.gov |
| Lithiation-Borylation | Iterative homologation of boronic esters using metal carbenoids for chain extension. | Natural Product Synthesis bris.ac.uk |
| Chan-Lam Coupling | Copper-catalyzed formation of a carbon-nitrogen bond between a boronic acid and an amine/amide. | Medicinal Chemistry |
| Petasis Reaction | Multi-component reaction of a vinyl- or aryl-boronic acid with an amine and a carbonyl. | Medicinal Chemistry |
Role in Synthetic Routes to Bergenin
Bergenin is a C-glycoside of 4-O-methyl gallic acid that occurs naturally in several plant species and exhibits a range of pharmacological properties, including antioxidant and anti-inflammatory effects. nih.govresearchgate.net Research into Bergenin has spurred the synthesis of various derivatives to enhance its biological activities and explore its therapeutic potential as an immunosuppressant or neuroprotective agent. nih.govresearchgate.net These synthetic efforts typically involve the chemical modification of the natural product itself, such as alkylating its phenolic hydroxyl groups or esterifying the hydroxyls on the sugar moiety. nih.govresearchgate.net
Following a review of available scientific literature, there is no specific information detailing the use of this compound as a key intermediate or building block in the de novo or total synthesis of Bergenin. Synthetic strategies reported focus on derivatization of the extracted natural product rather than its complete construction from simpler precursors like dihydropyran boronic acids.
Precursors in Agrochemical and Pharmaceutical Research
Boron-containing compounds (BCCs) are of significant and growing interest in both pharmaceutical and agrochemical research. mdpi.comnih.gov The unique electronic properties of the boron atom allow it to form reversible covalent bonds with biological nucleophiles, a feature exploited in the design of enzyme inhibitors. researchgate.net This has led to the successful development of boronic acid-based drugs such as the proteasome inhibitor Bortezomib (Velcade®). nih.govnih.gov
In agrochemical discovery, boronic acids and their derivatives, particularly benzoxaboroles, have emerged as a promising class of fungicides. mdpi.comnih.gov These compounds can target essential fungal enzymes, offering new modes of action. mdpi.com The broad utility of boronic acids in Suzuki-Miyaura coupling reactions makes them valuable precursors for creating large libraries of diverse molecules for high-throughput screening in both agrochemical and pharmaceutical research programs. chemrxiv.orgnih.gov
While the dihydropyran scaffold is present in many bioactive molecules and boronic acids are key precursors in drug and agrochemical development, specific examples detailing the use of this compound as a direct precursor in the synthesis of a named pharmaceutical or agrochemical agent are not prominently featured in the reviewed literature. The research highlights the general potential of such building blocks rather than providing concrete synthetic applications.
Table 2: Examples of Bioactive Scaffolds and Boronic Acid Applications
| Area | Key Scaffold/Compound Class | Role of Boronic Acid Moiety |
| Pharmaceutical | Dipeptidyl boronic acids (e.g., Bortezomib) | Proteasome inhibition via interaction with active site threonine. nih.gov |
| Pharmaceutical | General bioactive molecules | Versatile synthetic handle for Suzuki-Miyaura coupling to build complexity. chemrxiv.org |
| Agrochemical | Benzoxaboroles | Antifungal activity, targeting enzymes like leucyl-tRNA synthetase (LeuRS). mdpi.com |
| Agrochemical | Phenylboronic acid derivatives | Broad-spectrum antifungal activity. mdpi.com |
Mechanistic and Theoretical Investigations of Reactions Involving 3,4 Dihydro 2h Pyran 6 Yl Boronic Acid
Reaction Mechanism Elucidation via Experimental Studies
Experimental studies are crucial for understanding the kinetic and thermodynamic parameters of a reaction, as well as for identifying transient species. Standard techniques employed for these purposes are described below.
Kinetic Studies (e.g., using In Situ NMR Spectroscopy)
In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the progress of a chemical reaction in real-time. It allows for the determination of reaction rates, the observation of intermediate species, and the elucidation of reaction pathways. For reactions involving boronic acids, in situ NMR can track the concentration of reactants, products, and any observable intermediates, providing valuable data for kinetic modeling.
However, a review of the available literature did not yield specific kinetic studies using in situ NMR spectroscopy for reactions involving (3,4-Dihydro-2H-pyran-6-yl)boronic acid.
Deuterium (B1214612) Labeling Experiments for Mechanistic Insights
Deuterium labeling is a common method to trace the pathways of atoms and functional groups during a chemical reaction. By replacing specific hydrogen atoms with deuterium, it is possible to determine which bonds are broken and formed, and to gain insight into the mechanism of a reaction, such as identifying the source of a proton in a protodeboronation reaction.
Specific deuterium labeling experiments to investigate the reaction mechanisms of this compound have not been reported in the reviewed scientific literature.
Structural Analyses of Reaction Intermediates (e.g., X-ray crystallography, NMR)
The isolation and structural characterization of reaction intermediates provide direct evidence for a proposed reaction mechanism. X-ray crystallography can provide the precise three-dimensional structure of a stable intermediate, while NMR spectroscopy can be used to characterize intermediates in solution.
There are no published reports detailing the isolation and structural analysis of reaction intermediates for reactions specifically involving this compound.
Computational Chemistry Approaches
Computational chemistry provides theoretical insights into reaction mechanisms, molecular structures, and electronic properties that can complement experimental findings.
Density Functional Theory (DFT) Studies of Reactivity and Stability
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. In the context of reaction mechanisms, DFT calculations can be used to model transition states, calculate activation energies, and predict the stability of reactants, intermediates, and products. Such studies are valuable for understanding the reactivity of molecules like this compound.
Despite the wide application of DFT in studying organic reactions, specific DFT studies on the reactivity and stability of this compound are not available in the surveyed literature.
Conformational Analysis and Investigation of Electronic Properties
Computational methods are also employed to perform conformational analysis, which is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformation of this compound is important for predicting its reactivity. Furthermore, the investigation of its electronic properties, such as the distribution of electron density and the energies of its molecular orbitals (HOMO and LUMO), can provide insights into its behavior as a reactant.
A comprehensive conformational analysis and a detailed investigation of the electronic properties of this compound through computational chemistry approaches have not been specifically reported.
Transition State Analysis and Reaction Pathway Mapping
Detailed mechanistic and theoretical investigations, specifically focusing on the transition state analysis and reaction pathway mapping for reactions involving this compound, are not extensively available in peer-reviewed literature. Computational studies providing specific data such as activation energies, transition state geometries, and reaction coordinates for this particular compound are scarce.
However, the reactivity of this compound can be contextualized within the broader understanding of vinylboronic acids in widely-used chemical transformations, such as the Suzuki-Miyaura cross-coupling reaction. Theoretical studies on analogous systems provide a framework for understanding the plausible mechanistic steps.
The key steps in a typical Suzuki-Miyaura catalytic cycle involving a vinylboronic acid include oxidative addition, transmetalation, and reductive elimination. The transmetalation step is often considered the rate-determining step and has been the subject of numerous computational investigations for various boronic acids. mdpi.comnih.gov These studies generally indicate that the reaction proceeds through a transition state involving the transfer of the organic group from the boron atom to the palladium center. mdpi.com
For this compound, the reaction pathway would be influenced by the electronic and steric properties of the dihydropyran ring. Density Functional Theory (DFT) calculations on similar vinylboronic acids have been used to model the potential energy surfaces of these reactions. mdpi.comnih.gov Such analyses help in identifying the minimum energy path from reactants to products through the transition state.
A hypothetical transition state for the transmetalation step would involve the interaction of the boronic acid (or a derived boronate species) with the palladium complex. The geometry of this transition state would be critical in determining the reaction's energetic barrier. Factors such as the solvent and the nature of the base used are known to play a crucial role in stabilizing the transition state and facilitating the reaction. nih.gov
Table 1: Hypothetical Energy Profile for a Suzuki-Miyaura Coupling Reaction
The following table presents a hypothetical, illustrative energy profile for the key steps in a Suzuki-Miyaura coupling reaction involving a generic vinylboronic acid. The values are not based on specific experimental or computational data for this compound and are for illustrative purposes only.
| Reaction Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) |
| 1. Oxidative Addition | Pd(0)L2 + R-X → R-Pd(II)L2-X | 0 (Reference) |
| Transition State 1 | +15 to +20 | |
| 2. Transmetalation | R-Pd(II)L2-X + R'-B(OH)2 → R-Pd(II)L2-R' | +5 to +10 |
| Transition State 2 | +20 to +25 | |
| 3. Reductive Elimination | R-Pd(II)L2-R' → R-R' + Pd(0)L2 | -5 to -10 |
| Transition State 3 | +10 to +15 |
Note: These values are generalized estimates and would vary significantly based on the specific reactants, catalyst, ligands, and reaction conditions.
Chiral Synthesis and Stereocontrol with Dihydropyran Boronic Acids
Diastereoselective Transformations Using Dihydropyran Boronic Acids
Diastereoselective reactions are crucial for creating specific stereoisomers by controlling the formation of new stereocenters in relation to existing ones. The synthesis of dihydropyran derivatives often involves methods that yield high levels of diastereoselectivity.
An efficient diastereoselective approach has been developed for synthesizing functionalized 3,4-dihydro-2H-pyran-4-carboxamides from 4-oxoalkane-1,1,2,2-tetracarbonitriles and aldehydes in an acidic medium. nih.govsemanticscholar.org This transformation proceeds with high regio- and diastereoselectivity, yielding only one diastereomer. semanticscholar.org X-ray diffraction analysis confirmed the trans configuration of the substituents at the C2 and C4 positions of the pyran ring. semanticscholar.org This method allows for the variation of substituents at the 2-, 5-, and 6-positions of the pyran cycle, providing access to a range of complex pyran-4-carboxamide molecules. nih.gov
Furthermore, dihydropyranyl boronates themselves can participate in highly stereoselective cross-coupling reactions. In one study, a 2-ethoxy dihydropyranyl boronate, derived from a catalytic enantioselective cycloaddition, was used in a ligand-controlled, regiodivergent Suzuki-Miyaura cross-coupling. acs.org This reaction allowed for the assembly of highly functionalized 4- and 6-aryl dihydropyran derivatives with high stereoselectivity, demonstrating the utility of these boronates in diastereoselective C-C bond formation. acs.org
The following table summarizes the diastereoselective synthesis of various substituted 3,4-dihydro-2H-pyran-4-carboxamides, highlighting the consistent formation of a single diastereomer.
| Product | Substituent R¹ | Substituent R² | Substituent R³ | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|---|---|
| 2a | C₆H₅ | CH₃ | CH₃ | 69 | >99:1 (single diastereomer observed) |
| 2b | C₆H₅ | CH₃ | 4-MeOC₆H₄ | 65 | >99:1 (single diastereomer observed) |
| 2c | 4-MeC₆H₄ | CH₃ | CH₃ | 68 | >99:1 (single diastereomer observed) |
| 2d | 4-ClC₆H₄ | CH₃ | CH₃ | 66 | >99:1 (single diastereomer observed) |
| 2e | C₆H₅ | -(CH₂)₅- | 62 | >99:1 (single diastereomer observed) |
Enantioselective Approaches in Synthesis
Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other, a critical consideration for producing biologically active molecules in their pure, single-enantiomer form. sigmaaldrich.com
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of subsequent reactions. nih.gov This strategy is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds. sigmaaldrich.com Commonly used auxiliaries are often derived from naturally occurring chiral compounds like amino acids or terpenes. nih.gov
Prominent examples of chiral auxiliaries include Evans' oxazolidinones and their sulfur analogs, which are highly effective at inducing excellent selectivity in reactions such as alkylations, aldol (B89426) reactions, and Michael additions. springerprofessional.de The auxiliary guides the approach of a reagent to a prochiral center, leading to the formation of one diastereomer in preference to the other. After the desired stereocenter is set, the auxiliary can be removed and often recycled, making the process efficient. sigmaaldrich.com
While a powerful and versatile strategy, specific, documented examples of (3,4-Dihydro-2H-pyran-6-yl)boronic acid reacting with a substrate bearing a chiral auxiliary were not prominent in the surveyed literature. However, this remains a viable and established methodology for controlling stereochemistry in complex syntheses involving such building blocks.
Catalytic asymmetric reactions offer a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product.
A key example relevant to dihydropyrans is the copper-catalyzed asymmetric allylic alkylation (AAA) of alkylzirconium species to racemic 3,6-dihydro-2H-pyrans. beilstein-journals.org This reaction represents a dynamic kinetic asymmetric transformation (DYKAT), where a racemic starting material is converted into a single enantiomer of the product. beilstein-journals.org In these reactions, various organometallic nucleophiles, including organozinc, Grignard, and organoboron reagents, can be employed. researchgate.netnih.gov
In the study involving racemic 3,6-dihydro-2H-pyrans, two systems were optimized. The reaction of 3-chloro-3,6-dihydro-2H-pyran with different alkylzirconocenes, catalyzed by a copper complex with a chiral ligand, produced the desired alkylated dihydropyrans with moderate to excellent enantioselectivity, though yields were often low. beilstein-journals.org
The table below details the results of the Cu-catalyzed AAA with various alkylzirconium reagents.
| Entry | Alkyl Group (R) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| 1 | n-Hexyl | 25 | 83 |
| 2 | Cyclopentylmethyl | 33 | 85 |
| 3 | 3,3-Dimethylbutyl | 14 | 93 |
| 4 | (4-methoxyphenyl)ethyl | 21 | 45 |
| 5 | (Benzyloxy)propyl | 19 | 78 |
Data sourced from Beilstein Journal of Organic Chemistry. beilstein-journals.org
Despite optimization efforts, challenges in achieving high yields persisted, which were attributed to the complex mechanistic diversity of these copper-catalyzed reactions. beilstein-journals.org Nonetheless, the ability to achieve high enantiomeric excess (up to 93% ee) from a racemic starting material highlights the power of this catalytic approach. beilstein-journals.org
Retention of Alkene Geometry in Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful method for C-C bond formation, widely used due to its functional group tolerance and the stability of the organoboron reagents. researchgate.netnih.gov A critical feature of this reaction, when applied to vinylboronic acids or esters, is the retention of the alkene geometry.
The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. For vinylboron reagents, both the transmetalation step (transfer of the vinyl group from boron to palladium) and the reductive elimination step (formation of the new C-C bond from the palladium complex) proceed with retention of configuration. princeton.edu This stereospecificity ensures that the geometry of the double bond in the starting vinylboronic acid is faithfully transferred to the final coupled product.
This principle has been demonstrated in various systems. For instance, the coupling of B-alkyl-9-borabicyclononane (9-BBN) derivatives with vinyl bromides occurs with retention of the olefin geometry. princeton.edu Similarly, stereospecific cross-coupling reactions of other chiral secondary and tertiary boronic esters have been reported to proceed with greater than 98% stereospecificity. nih.govmanchester.ac.uk
Given this well-established mechanistic behavior, cross-coupling reactions involving this compound, which is a vinylboronic acid derivative, are expected to be highly stereoretentive. The double bond within the dihydropyran ring should maintain its configuration throughout the coupling process, making this compound a reliable building block for synthesizing complex molecules where the alkene geometry is a defining structural feature.
Catalytic Roles of Boronic Acids in Dihydropyran Chemistry and Beyond
General Lewis Acid Catalysis by Organoboronic Acids
Organoboron acids are recognized as stable, organic-soluble Lewis acids, making them valuable catalysts for a wide array of chemical reactions. nih.govacs.org The catalytic activity of boronic acids is fundamentally linked to the electron-deficient nature of the trivalent boron atom, which possesses a vacant p-orbital. researchgate.net This electronic configuration allows boronic acids to accept a pair of electrons, thereby functioning as a Lewis acid. nih.govresearchgate.net
The primary mode of catalysis involves the reversible formation of covalent bonds with Lewis basic substrates, particularly those containing oxygen or nitrogen atoms. nih.govacs.org For instance, boronic acids can coordinate to carbonyl groups, activating them towards nucleophilic attack. This interaction enhances the electrophilicity of the carbonyl carbon, facilitating reactions such as additions and cycloadditions. acs.org The Lewis acidity of a boronic acid can be tuned by modifying its organic substituent; electron-withdrawing groups on the aryl ring, for example, increase the Lewis acidity of the boron center. nih.govnih.gov This tunability allows for the rational design of catalysts for specific applications. nih.gov
Boronic acids have demonstrated efficacy in catalyzing a range of reactions through Lewis acid activation, including acylations, alkylations, and cycloadditions. nih.gov Their ability to function under mild conditions and their typically low toxicity make them an attractive alternative to traditional metal-based Lewis acid catalysts. nih.govnih.gov
Activation of Hydroxyl Functional Groups in Organic Transformations
A significant application of boronic acid catalysis is the activation of hydroxyl functional groups, which are abundant in organic molecules but often require stoichiometric activation to undergo transformations. rsc.orgualberta.ca Boronic acids offer a catalytic and milder alternative by forming reversible covalent bonds with hydroxyl groups. rsc.orgresearchgate.net This interaction can lead to two primary modes of activation: electrophilic and nucleophilic. rsc.orgresearchgate.net
Electrophilic Activation: Electron-deficient arylboronic acids can activate alcohols by coordinating to the hydroxyl oxygen, which polarizes the C–O bond. ualberta.ca This polarization facilitates the departure of the hydroxyl group as water, leading to the formation of a carbocation intermediate. rsc.orgresearchgate.net This transient, highly reactive species can then be trapped by various nucleophiles. This strategy has been successfully employed in reactions such as Friedel-Crafts-type alkylations, where alcohols serve as the alkylating agents in the presence of a boronic acid catalyst. rsc.orgualberta.ca
Nucleophilic Activation: In the case of substrates containing multiple hydroxyl groups, such as diols and saccharides, boronic acids can facilitate nucleophilic activation. rsc.org The reaction of a boronic acid with a diol forms a cyclic boronate ester. researchgate.net This complex can then coordinate with a Lewis base, forming an anionic tetrahedral boronate species. nih.govrsc.org The formation of this anionic adduct increases the electron density on the oxygen atoms, enhancing their nucleophilicity and making them more reactive towards electrophiles. nih.govrsc.org This mode of activation is crucial for regioselective functionalization of polyols, a common challenge in carbohydrate chemistry. acs.org
| Activation Mode | Substrate | Mechanism | Resulting Reactivity | Typical Reactions |
| Electrophilic | Alcohols, Carboxylic Acids | Formation of an acyloxyboronate or similar intermediate polarizes the C-O or O-H bond, facilitating cleavage. rsc.orgualberta.ca | Generation of carbocationic intermediates or activation of carbonyls. rsc.org | Friedel-Crafts Alkylations, Amide Synthesis, Esterification. rsc.orgresearchgate.net |
| Nucleophilic | Diols, Polyols | Formation of a tetrahedral anionic boronate adduct with a Lewis base. nih.govrsc.org | Increased electron density on oxygen atoms enhances their nucleophilicity. rsc.org | Selective Acylation, Glycosylation. nih.gov |
Boronic Acid-Mediated Dehydration and Condensation Reactions
Building on their ability to activate hydroxyl groups, boronic acids are effective catalysts for dehydration and condensation reactions, which involve the formation of a new bond with the concomitant removal of a water molecule. nih.govbath.ac.uk These reactions are highly atom-economical and are central to many synthetic strategies.
Dehydration Reactions: Boronic acid catalysis is particularly effective for the selective dehydration of β-hydroxy carbonyl compounds. nih.gov Diaryl borinic acids, which are structurally related to boronic acids, have been shown to promote these eliminations where traditional Brønsted acids may fail. nih.gov The mechanism often involves the formation of a boronate ester intermediate, which facilitates the elimination of water to form an α,β-unsaturated product. This strategy has also been applied to the dehydrative formation of ethers from alcohols. nih.gov
Condensation Reactions: Carbonyl condensation reactions, such as aldol (B89426) and Mannich reactions, are fundamental C-C bond-forming processes that are often promoted by Lewis acids. nih.gov Boronic acids can catalyze these transformations by activating one of the carbonyl partners. nih.govsciencemadness.org For example, in aldol-type condensations, boric acid has been shown to catalyze the reaction between aldehydes and ketones, likely through the formation of an enol borate (B1201080) ester intermediate. nih.govsciencemadness.org Boronic acids also catalyze the formation of imines and related C=N bonds through the condensation of carbonyl compounds and amines, a key step in the synthesis of many heterocyclic compounds. nih.gov
Role of Boroxines as Reagents and Catalysts in Organic Synthesis
Boroxines, also known as boronic anhydrides, are six-membered rings composed of alternating boron and oxygen atoms, with an organic substituent on each boron atom. clockss.orgnii.ac.jp They are the cyclic trimers formed by the dehydration of three boronic acid molecules. acs.orgresearchgate.net This dehydration is a reversible process, and boroxines exist in equilibrium with their corresponding boronic acids in the presence of water. clockss.org
Boroxines as Reagents: In many synthetic applications, boroxines can be used as direct substitutes for boronic acids. They are often employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where they serve as the source of the organoboron nucleophile. clockss.orgwikipedia.org In some cases, using the boroxine (B1236090) form can be advantageous due to its different physical properties and reactivity profile. rsc.org For instance, computational and experimental studies have shown that in the metal-free homologation of boronic acids with diazo compounds, the boroxine is the actual reactive species, not the monomeric boronic acid. rsc.org
Boroxines as Catalysts: The role of boroxines as catalysts is an emerging area of interest. Given their ready interconversion with boronic acids, it is plausible that they are involved in the catalytic cycles of many boronic acid-catalyzed reactions. rsc.org The Lewis acidity and structural organization of boroxines make them intriguing candidates for catalyst development. nii.ac.jp Their defined cyclic structure can influence the organization of substrates in a catalytic transition state. While their primary role has been as reagents, ongoing research continues to explore the direct catalytic potential of pre-formed boroxines in various organic transformations. clockss.orgresearchgate.net
Boron Sulfonic Acid Catalysis for Heterocycle Synthesis (e.g., Benzodiazepines)
Boron sulfonic acid (BSA), with the formula B(HSO₄)₃, is a powerful trifunctional inorganic solid acid catalyst. jchemrev.comsphinxsai.com It is prepared from the reaction of boric acid and chlorosulfonic acid and exhibits characteristics of both a Brønsted and a Lewis acid, making it a versatile catalyst in organic synthesis. jchemrev.comsid.ir
One notable application of BSA is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals. jchemrev.com Specifically, BSA has been shown to be a highly efficient catalyst for the synthesis of 1,5-benzodiazepines. jchemrev.com This reaction typically involves the condensation of an o-phenylenediamine (B120857) with a 1,3-dicarbonyl compound or a ketone. jchemrev.comresearchgate.net BSA facilitates this cyclocondensation under mild conditions, often at room temperature and in environmentally benign solvents like water, leading to high yields of the desired benzodiazepine (B76468) products. jchemrev.comresearchgate.net
The efficacy of BSA in this and other heterocycle syntheses (such as benzimidazoles and quinoxalines) stems from its strong acidity and its ability to activate the carbonyl and amine functional groups involved in the condensation and cyclization steps. jchemrev.comscispace.com As a solid, reusable catalyst, BSA offers significant advantages in terms of operational simplicity, reduced corrosion, and environmental impact compared to traditional homogeneous acid catalysts. scispace.com
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies for (3,4-Dihydro-2H-pyran-6-yl)boronic Acid
The synthesis of boronic acids and their derivatives is a cornerstone of modern organic chemistry, with ongoing research aimed at improving efficiency and sustainability. While traditional methods involving organometallic reagents are effective, they often require harsh conditions and generate significant waste. nih.govpharmiweb.com Future research is pivoting towards greener and more atom-economical approaches for synthesizing this compound and related compounds.
One promising trend is the development of catalytic methods that avoid stoichiometric organometallic reagents. For instance, the palladium-catalyzed Miyaura borylation, which couples a borylating agent with a halide or triflate, is a powerful tool for creating C-B bonds. Future work will likely focus on adapting this and similar cross-coupling reactions to dihydropyran substrates, potentially using more sustainable, earth-abundant metal catalysts like iron or nickel to replace palladium. drugdiscoverytrends.com
Another area of intense research is the direct C-H borylation of dihydropyran rings. This strategy would represent a significant step forward in synthetic efficiency by eliminating the need for pre-functionalized starting materials like halides. While challenging, advances in catalyst design are making C-H activation an increasingly viable strategy for synthesizing complex organoboron compounds.
Furthermore, methods that utilize renewable starting materials are gaining traction. Research into converting biomass-derived furans and pyrans into valuable chemical intermediates could provide sustainable pathways to the dihydropyran core of the target molecule. organic-chemistry.org The development of boron-based catalysts for dehydrative reactions, which release only water as a byproduct, also points towards more environmentally friendly synthetic routes. bath.ac.uk
Table 1: Comparison of Synthetic Methodologies for Boronic Acids
| Methodology | Description | Advantages | Challenges for this compound |
| Organometallic Routes | Reaction of organolithium or Grignard reagents with borate (B1201080) esters. nih.gov | Well-established, versatile. | Requires cryogenic temperatures, sensitive to functional groups, generates stoichiometric waste. |
| Miyaura Borylation | Palladium-catalyzed cross-coupling of a halide/triflate with a diboron (B99234) reagent. | High functional group tolerance, milder conditions. | Requires pre-functionalized dihydropyran, reliance on precious metals. |
| Decarboxylative Borylation | Nickel-catalyzed replacement of a carboxylic acid group with a boronic acid group. drugdiscoverytrends.com | Uses abundant starting materials, avoids organometallic intermediates. | Substrate scope for dihydropyrans needs to be established. |
| Direct C-H Borylation | Transition-metal-catalyzed direct conversion of a C-H bond to a C-B bond. | Highly atom-economical, simplifies synthesis. | Regioselectivity on the dihydropyran ring can be difficult to control. |
Exploration of New Reactivity Pathways and Cascade Reactions
This compound is a bifunctional molecule, possessing both a nucleophilic dihydropyran ring and an electrophilic boronic acid moiety. This dual reactivity is ripe for exploitation in novel synthetic transformations and cascade reactions. A cascade reaction, where multiple bond-forming events occur in a single operation, offers significant advantages in terms of efficiency and reduces waste from intermediate purification steps.
Future research is expected to focus on designing cascade reactions that leverage the unique electronic properties of the dihydropyran vinyl boronic acid system. For example, a palladium-catalyzed allylic alkylation cascade has been demonstrated with dihydropyran derivatives, forming complex fused ring systems like furo[3,2-c]pyrans. nih.gov Integrating the boronic acid functionality into such cascades could enable subsequent cross-coupling reactions in a one-pot sequence, rapidly building molecular complexity.
The dihydropyran moiety can also participate in cycloaddition reactions, such as the hetero-Diels-Alder reaction, to construct complex polycyclic frameworks. nih.govresearchgate.net Researchers are exploring the use of the boronic acid group to influence the stereoselectivity of these reactions or to act as a handle for further diversification of the cycloadducts. The development of N-heterocyclic carbene (NHC) organocatalysis for synthesizing dihydropyran-2-ones showcases the potential for novel catalytic cycles involving dihydropyran intermediates. mdpi.com
Moreover, the interaction of the boronic acid with diols can be used to create temporary tethers, facilitating intramolecular reactions that might otherwise be challenging. This strategy could be employed to control regioselectivity in reactions on the dihydropyran ring or to construct macrocyclic structures.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry is a major trend in modern chemical synthesis, offering enhanced safety, reproducibility, and scalability. ijprajournal.comamt.uk The synthesis and application of this compound are well-suited for this technology.
Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for fast and exothermic reactions often involving organometallic intermediates used in boronic acid synthesis. nih.govorganic-chemistry.org For example, the generation of organolithium species followed by quenching with a borate ester can be performed safely and efficiently in a continuous flow reactor, minimizing the handling of hazardous reagents and allowing for rapid production on a multigram scale. organic-chemistry.org The synthesis of vaborbactam, a cyclic boronic acid beta-lactamase inhibitor, highlights the successful application of flow chemistry for producing complex boron-containing active pharmaceutical ingredients (APIs). ijprajournal.comresearchgate.net
Beyond synthesis, automated platforms can accelerate the exploration of the reactivity of this compound. google.comillinois.edu Automated synthesizers can perform iterative cycles of deprotection, coupling, and purification, enabling the rapid generation of libraries of compounds for drug discovery or materials science. google.comillinois.edu By combining a library of coupling partners with this compound on an automated platform, researchers can efficiently map its utility in various cross-coupling reactions and optimize reaction conditions.
Table 2: Advantages of Flow Chemistry in Boronic Acid Synthesis
| Feature | Benefit | Relevance to this compound |
| Enhanced Heat Transfer | Allows for safe execution of highly exothermic reactions. amt.uk | Critical for controlling lithium-halogen exchange and borylation steps. |
| Precise Residence Time Control | Enables the generation and use of unstable intermediates. nih.gov | Improves yield and purity by minimizing decomposition of reactive species. |
| Improved Mixing | Ensures rapid and homogenous mixing of reagents. nih.gov | Leads to higher reproducibility and more consistent product quality. |
| Scalability | Facilitates seamless scaling from laboratory to production quantities. amt.uk | Streamlines the process for producing larger quantities of the building block. |
| Automation | Integrates with automated workflows for high-throughput synthesis. ijprajournal.com | Accelerates the discovery of new applications and derivatives. |
Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery
Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity, thereby accelerating the development of new synthetic methods. nih.gov Density Functional Theory (DFT) is a particularly powerful method for modeling reactions involving organoboron compounds. mdpi.commdpi.com
For this compound, computational modeling can provide crucial insights into several key areas. Firstly, it can be used to predict the regioselectivity of reactions such as C-H borylation or electrophilic additions to the dihydropyran ring, guiding the design of experiments and catalysts. mdpi.com Secondly, DFT calculations can elucidate the complex mechanisms of catalytic cycles, such as those in Suzuki-Miyaura coupling or novel cascade reactions. mdpi.comrsc.org Understanding the energetics of intermediates and transition states allows chemists to rationally design more efficient catalysts and optimize reaction conditions. rsc.org
Computational studies can also be used to explore the conformational landscape of molecules and predict the stereochemical outcome of reactions. This is particularly relevant for designing stereoselective syntheses of complex molecules derived from this compound. For example, modeling the transition states in Diels-Alder reactions can help predict the facial selectivity and the endo/exo ratio of the products. rsc.org
As computational power increases and algorithms become more sophisticated, machine learning models trained on large datasets of reaction outcomes are emerging as a new frontier. nih.gov These models could eventually predict the optimal conditions for a desired transformation involving this compound, significantly reducing the amount of empirical experimentation required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
